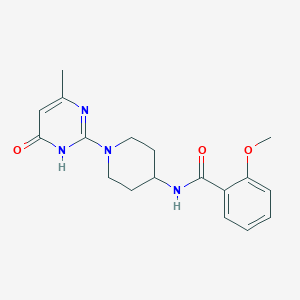

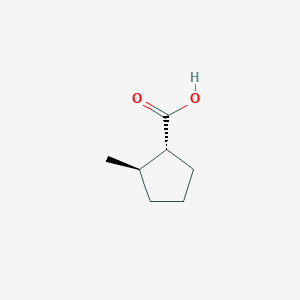

![molecular formula C8H8ClN3O B2696148 6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one CAS No. 1314953-62-2](/img/structure/B2696148.png)

6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one” is a chemical compound that belongs to the pyrido[2,3-b]pyrazine family . This family of compounds is known for their high photoluminescence quantum efficiency (PLQY) and simple molecular structure, making them crucial for cost-effective multicolor display applications .

Synthesis Analysis

The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide, N-methylation, and condensation at the methyl group .Molecular Structure Analysis

The molecular formula of “this compound” is C8H8ClN3O, and it has a molecular weight of 197.62 . The SMILES representation of this compound is O=C1NC2=CC=C(Cl)N=C2N©C1 .Chemical Reactions Analysis

The pyrido[2,3-b]pyrazine family, to which this compound belongs, exhibits a wide range of emissions spanning the entire visible region from blue to red when the band gap is systematically fine-tuned . This property is leveraged in the design of high-performance OLEDs .Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C8H8ClN3O, and it has a molecular weight of 197.62 . The compound’s SMILES representation is O=C1NC2=CC=C(Cl)N=C2N©C1 .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one serves as a key intermediate in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic chemistry. For example, it is used in the synthesis of pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]‐quinoxaline hydrochloride through 1,3-dipolar cycloaddition reactions, highlighting its role in creating complex molecular architectures (Kim et al., 1990). Furthermore, the structural analysis of pyrazinic acid and its isomers has revealed the occurrence of carboxylic acid-pyridine supramolecular synthons in these compounds, indicating its importance in the design of supramolecular structures (Vishweshwar et al., 2002).

Molecular Docking and Antimicrobial Activity

A series of novel pyridine and fused pyridine derivatives, starting from related compounds, have shown potential in molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. This suggests potential applications in drug design and pharmacology. Additionally, these derivatives exhibit antimicrobial and antioxidant activities, which could be explored for therapeutic applications (Flefel et al., 2018).

Development of Nonlinear Optical Chromophores

The compound has been utilized in the synthesis of nonlinear optical chromophores, demonstrating its utility in materials science. Symmetric derivatives of related compounds have shown larger hyperpolarizabilities than expected, indicating their potential in electro-optical applications. This research opens avenues for developing new materials with high nonlinear optical properties (Moylan et al., 1996).

Exploration in Herbicide Development

The compound's derivatives have been explored for their phytotoxicity, contributing to the development of new herbicides. Research on substituted pyridazinone compounds has provided insights into their modes of action, including inhibiting photosynthesis and interfering with chloroplast development. This information is crucial for designing more effective and selective agricultural chemicals (Hilton et al., 1969).

Direcciones Futuras

The pyrido[2,3-b]pyrazine family of compounds, including “6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one”, shows promise in the field of OLEDs due to their high photoluminescence quantum efficiency (PLQY) and simple molecular structure . Future research may focus on further fine-tuning the band gap of these compounds to achieve a wider range of emissions, potentially leading to advancements in multicolor display applications .

Propiedades

IUPAC Name |

6-chloro-4-methyl-1,3-dihydropyrido[2,3-b]pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O/c1-12-4-7(13)10-5-2-3-6(9)11-8(5)12/h2-3H,4H2,1H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNWOOKEOAQUGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC2=C1N=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid](/img/structure/B2696068.png)

![Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2696070.png)

![(2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2696077.png)

![6-Bromo-2-[(4-chlorophenyl)methyl]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2696078.png)

![2-Chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]acetamide](/img/structure/B2696081.png)

![(3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride](/img/structure/B2696085.png)

![6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B2696087.png)